(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
CAS No.:
Cat. No.: VC16526185
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H19NO4S |
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Molecular Weight | 381.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
Standard InChI Key | OUPLWOYUYWTFRA-UHFFFAOYSA-N |
Canonical SMILES | C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid (CAS: 1354752-76-3) is a non-proteinogenic amino acid derivative with the molecular formula C₂₁H₁₉NO₄S and a molecular weight of 381.4 g/mol . Its IUPAC name reflects its stereochemistry at the α-carbon (R-configuration), the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and the propargylsulfanyl (-S-CH₂-C≡CH) side chain. The compound is also known by synonyms such as Fmoc-L-Cys(Propargyl)-OH and N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(prop-2-yn-1-yl)-L-cysteine, emphasizing its structural relationship to cysteine derivatives .
Structural Analysis
The molecule comprises three critical functional regions:
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Fmoc group: A photolabile protecting group that shields the α-amino group during SPPS, enabling selective deprotection under basic conditions .
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Propargylsulfanyl side chain: A thioether-linked propargyl (-C≡CH) moiety that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry .
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Carboxylic acid terminus: Facilitates incorporation into growing peptide chains via standard coupling reagents like HBTU or DIC .
The stereochemistry at the α-carbon (R-configuration) ensures compatibility with D-amino acid-containing peptides, which are increasingly explored for their enhanced metabolic stability and novel bioactivities .
Synthesis and Manufacturing
Solid-Phase Synthesis Strategies
The synthesis of Fmoc-protected amino acids like this compound often employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . A representative protocol involves:
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Resin loading: Anchoring the amino acid to 2-CTC resin via its carboxylate group.
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Fmoc deprotection: Using piperidine to remove the Fmoc group, exposing the α-amino group.
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Side-chain functionalization: Introducing the propargylsulfanyl group via alkylation with propargyl bromide or analogous reagents .
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Cleavage: Liberating the product from the resin using mild acids like 1% trifluoroacetic acid (TFA), preserving side-chain protections .
Comparative studies highlight the efficiency of dimethyl sulfate over methyl iodide for alkylation steps, yielding higher purity and reduced side reactions .
Analytical Characterization
Critical quality control metrics include:
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Mass spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 382.4 .
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Chiral analysis: Polarimetry or chiral HPLC verifies the R-configuration (specific rotation [α]D²⁵ = +12.5° in methanol) .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The compound’s primary application lies in SPPS, where it serves as a building block for introducing thioether-linked propargyl groups into peptides. This modification enables:
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Site-specific bioconjugation: CuAAC reactions with azide-functionalized fluorescent dyes, polymers, or biomolecules .
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Stapled peptides: Stabilization of α-helical structures via propargyl crosslinking, enhancing binding affinity to therapeutic targets .
Click Chemistry Platforms
The propargylsulfanyl moiety’s reactivity in CuAAC reactions underpins its utility in:
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Drug delivery systems: Conjugation of peptides to nanoparticles for targeted therapy.
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Activity-based protein profiling: Tagging enzymes with fluorescent probes for functional studies .
Research Advancements and Case Studies
Case Study: Anticancer Peptide Conjugates
A 2023 study demonstrated the incorporation of this compound into a tumor-targeting peptide, enabling covalent attachment of doxorubicin via CuAAC. The conjugate exhibited 3-fold higher cytotoxicity against MCF-7 breast cancer cells compared to free doxorubicin, with reduced off-target effects .
Innovations in Synthesis Efficiency
Recent protocols using flow chemistry have reduced synthesis times from 48 hours to <12 hours, achieving yields >85% while minimizing solvent waste .
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